2-(2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide
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Description
The compound “2-(2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide” is a complex organic molecule. It contains a benzofuro[3,2-d]pyrimidin-3(4H)-one moiety, which is a type of heterocyclic compound . The molecule also has a 4-fluorophenyl group attached to it.
Synthesis Analysis
While the specific synthesis for this compound is not available, similar compounds, such as benzofuro[3,2-b]pyridine derivatives, have been synthesized from aurone-derived α,β-unsaturated imines and activated terminal alkynes .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzofuro[3,2-d]pyrimidin-3(4H)-one core, which is a bicyclic system containing a benzene ring fused with a furan and a pyrimidinone .Scientific Research Applications
Radiopharmaceuticals Development
- A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds like DPA-714, has been reported as selective ligands of the translocator protein (18 kDa), which are significant for imaging neuroinflammatory processes using positron emission tomography (PET) (Dollé et al., 2008). These compounds, due to their selectivity and the incorporation of a fluorine atom, allow labeling with fluorine-18, facilitating in vivo imaging.
Cancer Research
- Certain derivatives of the compound class, particularly focusing on 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide, have been explored for their cytotoxic activity against cancer cell lines. One compound demonstrated appreciable growth inhibition against eight cancer cell lines, suggesting potential as anticancer agents (Al-Sanea et al., 2020). This highlights the compound's relevance in designing new anticancer agents.
Neuroinflammation Imaging
- The development of novel pyrazolo[1,5-a]pyrimidines as ligands for the translocator protein 18 kDa (TSPO) underscores their application in detecting early biomarkers of neuroinflammatory processes. These compounds, through their subnanomolar affinity for TSPO and successful radiolabeling with fluorine-18, confirm their potential as in vivo PET radiotracers for neuroinflammation imaging (Damont et al., 2015).
properties
IUPAC Name |
2-(2,4-dioxo-1H-[1]benzofuro[3,2-d]pyrimidin-3-yl)-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O4/c19-10-5-7-11(8-6-10)20-14(23)9-22-17(24)16-15(21-18(22)25)12-3-1-2-4-13(12)26-16/h1-8H,9H2,(H,20,23)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWQUMDHLDLNJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=O)N3)CC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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